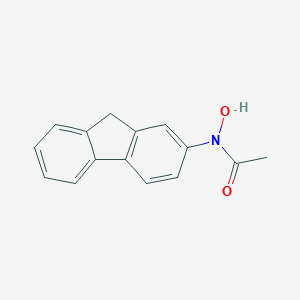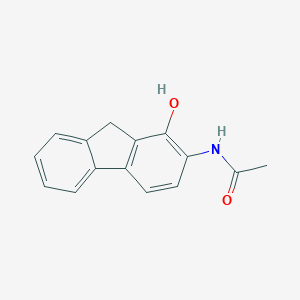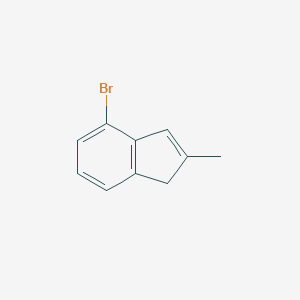
4-Bromo-2-methyl-1h-indene
Vue d'ensemble
Description
4-Bromo-2-methyl-1H-indene is a chemical compound with the molecular formula C10H9Br . It is derived from 2’-Bromopropiophenone, which is used as a reagent to synthesize 2-methyl-3-aminopropiophenones .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-1H-indene consists of 10 carbon atoms, 9 hydrogen atoms, and 1 bromine atom .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1H-indene has a boiling point of 104-108 °C and a density of 1.432±0.06 g/cm3 .Applications De Recherche Scientifique
Retinoic Acid Receptor α Agonists
4-Bromo-2-methyl-1H-indene derivatives have been synthesized and evaluated for their potential as retinoic acid receptor α (RARα) agonists . These compounds exhibit moderate RARα binding activity and potent antiproliferative activity, making them candidates for cancer therapy and prevention. For instance, certain indene-derived compounds have shown the ability to induce differentiation in NB4 cells, which is significant in the treatment of acute promyelocytic leukemia .
Organic Synthesis
The compound serves as a precursor in various organic synthesis processes. It is involved in the synthesis of indene derivatives through reactions like cycloisomerization, where electrophilically activated alkynes are intercepted by benzylic C-H bonds at primary, secondary, and tertiary carbon centers . This process is crucial for creating complex organic molecules with potential applications in pharmaceuticals and materials science.
Muscle Relaxant Precursors
4-Bromo-2-methyl-1H-indene is derived from 2’-Bromopropiophenone and is used to synthesize 2-methyl-3-aminopropiophenones . These compounds exhibit muscle relaxing effects, which could be beneficial in developing new medications for conditions that cause muscle spasms or hyperactivity.
Metal Coordination Complexes
The ethylene ketal of 2’'-bromopropiophenone, related to 4-Bromo-2-methyl-1H-indene, is used to determine properties of active sites within metal coordination complexes . This application is important in the field of catalysis, where understanding the active sites can lead to the development of more efficient catalysts.
Mécanisme D'action
Target of Action
It is derived from 2’-bromopropiophenone , which is used to synthesize 2-methyl-3-aminopropiophenones . These compounds are known to exhibit muscle relaxing effects , suggesting that 4-Bromo-2-methyl-1H-indene may interact with similar targets.
Mode of Action
Its precursor, 2’-bromopropiophenone, is used to synthesize 2-methyl-3-aminopropiophenones . These compounds are known to exhibit muscle relaxing effects , suggesting that 4-Bromo-2-methyl-1H-indene may have a similar mode of action.
Biochemical Pathways
Given its derivation from 2’-bromopropiophenone , it may affect similar biochemical pathways.
Result of Action
Compounds synthesized from its precursor, 2’-bromopropiophenone, are known to exhibit muscle relaxing effects . This suggests that 4-Bromo-2-methyl-1H-indene may have similar effects.
Propriétés
IUPAC Name |
4-bromo-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKASFXMXUOUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1h-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



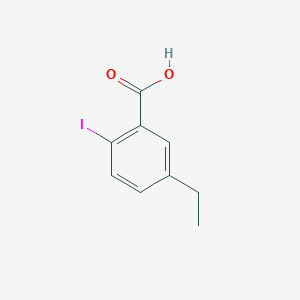
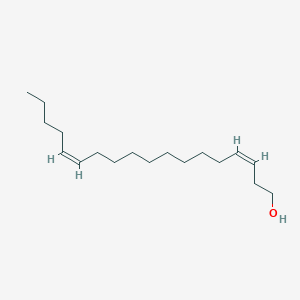
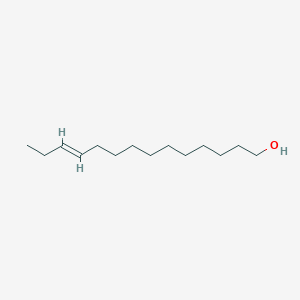

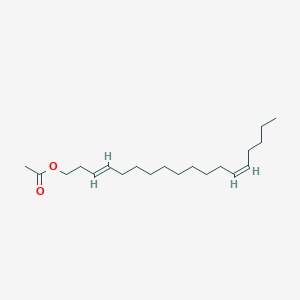
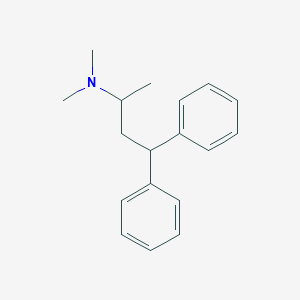
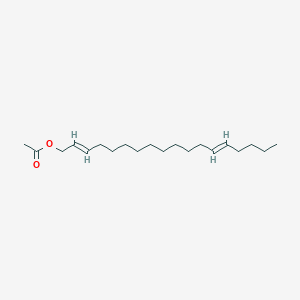


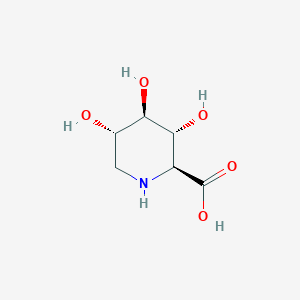
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
